
1-Hydroxy-2-oxopomolic acid
Overview
Description
1-Hydroxy-2-oxopomolic acid (CAS: 217466-37-0) is a triterpenoid derivative with the molecular formula C₃₀H₄₇O₆ and a molecular weight of 503.34 g/mol . It has been isolated from the plant species Leucosidea sericea and is recognized for its role in phytochemical research . Key structural features include a hydroxyl group at position 1 and a ketone group at position 2 on the pomolic acid backbone. The compound is commercially available for research purposes, with purity ≥95% and stability under密封避光 (sealed, light-protected) storage conditions .
Notably, this compound exhibits anti-adipogenic activity, inhibiting adipocyte differentiation by downregulating PPARγ and C/EBPα transcription factors, which are critical for lipid metabolism . This positions it as a candidate for metabolic disorder research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-oxopomolic acid is typically isolated from natural sources such as Agrimonia pilosa . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-oxopomolic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Anti-Adipogenic Effects
1-Hydroxy-2-oxopomolic acid exhibits significant anti-adipogenic properties. Research has demonstrated that it inhibits adipocyte differentiation by downregulating key adipogenic markers such as:
- Peroxisome proliferator-activated receptor gamma (PPARγ)
- CCAAT-enhancer-binding protein alpha (C/EBPα)
- Fatty acid synthase (Fas)
In a study involving 3T3-L1 preadipocytes, this compound was shown to significantly reduce lipid accumulation in a dose-dependent manner. It suppressed the transcriptional activity of PPARγ induced by troglitazone, a potent diabetes medication, indicating its potential as a therapeutic agent for obesity and metabolic disorders .
Anti-Diabetic Activity
The compound has also been evaluated for its anti-diabetic effects. In vitro studies have indicated that this compound demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Its IC50 value was found to be lower than that of acarbose, a standard anti-diabetic drug. This suggests that it may be effective in managing postprandial blood glucose levels .
Hepatoprotective Properties
Research into the hepatoprotective effects of this compound has shown promise in mitigating liver damage induced by carbon tetrachloride (CCl4) in rat models. The compound contributed to enhancing the hepatic antioxidant defense system, thereby reducing oxidative stress and liver injury .
Cosmetic Applications
While not extensively documented, the potential use of this compound in cosmetic formulations can be inferred from its structural similarity to other hydroxy acids known for their skin benefits. Hydroxy acids are commonly used in dermatology for their exfoliating properties and ability to improve skin texture and appearance . Future studies could explore the incorporation of this compound into skincare products.
Structural Insights and Chemical Properties
This compound has the chemical formula C30H46O6 and is classified as a triterpenoid. Its structure allows it to interact with various biological pathways, making it a candidate for further pharmacological exploration .
Data Table: Summary of Biological Activities
Case Studies and Future Research Directions
Several case studies have been conducted to investigate the applications of this compound:
- Adipocyte Differentiation Study : This study demonstrated the compound's ability to inhibit fat cell formation, suggesting its potential as an obesity treatment.
- Diabetes Management Research : Ongoing studies are assessing the efficacy of this compound in clinical settings for managing diabetes through glycemic control.
- Hepatoprotection Trials : Further research is needed to evaluate its effectiveness in human subjects suffering from liver diseases.
Mechanism of Action
1-Hydroxy-2-oxopomolic acid exerts its effects primarily by inhibiting the expression of key adipogenic transcription factors, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα) . By downregulating these transcription factors, the compound prevents the differentiation of preadipocytes into adipocytes, thereby reducing lipid accumulation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural and physicochemical differences between 1-Hydroxy-2-oxopomolic acid and related compounds:
Key Observations:
Size and Complexity: this compound is a C₃₀ triterpenoid, significantly larger than the chromone derivative (C₁₇) and Fupenzic acid (Cₓ, inferred from lower molecular weight).
Functional Groups : The 1-hydroxy-2-oxo motif distinguishes it from 2-Oxopomolic acid , which lacks the hydroxyl group at position 1 . This structural variation likely impacts biological activity.
Chromone vs. Triterpenoid: The chromone derivative (CAS 259653-54-8) belongs to a flavonoid subclass, emphasizing divergent biosynthetic origins compared to triterpenoids.
This compound:
- Anti-Adipogenic : Suppresses adipocyte differentiation via PPARγ and C/EBPα pathways, making it relevant for obesity research .
- Research Utility : Used in pharmacological assays for activity screening and metabolite analysis .
Similar Compounds:
- Fupenzic Acid: No specific biological data are available in the provided evidence, though it is cataloged as a research standard .
- 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one : Structural analogs of chromones are often associated with antioxidant and anti-inflammatory activities, but direct evidence for this compound is lacking .
- Gallocatechin Gallate (CAS 40945-127-64-0): A polyphenol with anti-obesity effects, but operates through MAPK/NF-κB pathways—distinct from this compound’s mechanism .
Notes and Discrepancies
Molecular Formula Conflict : cites C₃₀H₄₆O₆ (MW 502.70), conflicting with (C₃₀H₄₇O₆ , MW 503.34). This discrepancy underscores the need for verification via high-resolution mass spectrometry .
Limited Data on Analogues: Structural and activity data for 2-Oxopomolic acid and Fupenzic acid remain sparse, highlighting gaps in comparative studies.
Commercial Availability: Suppliers like ChemFaces and Shanghai Fengshou Biotechnology provide the compound for research, but its pharmacological development is pending patent considerations .
Biological Activity
1-Hydroxy-2-oxopomolic acid (HOA) is a triterpenoid compound that has garnered attention for its significant biological activities, particularly in the context of metabolic regulation and potential therapeutic applications in obesity and diabetes. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound is noted for its role in inhibiting adipogenesis, which is the process of cell differentiation into adipocytes (fat cells). Key biochemical interactions include:
- Targets :
- Peroxisome proliferator-activated receptor gamma (PPARγ)
- CCAAT-enhancer-binding protein alpha (C/EBPα)
- Glucose transporter 4 (GLUT4)
- Fatty acid synthase (Fas)
These interactions lead to significant metabolic effects, particularly in the regulation of lipid metabolism and glucose homeostasis .
Cellular Effects
In vitro studies have demonstrated that HOA significantly decreases lipid accumulation in 3T3-L1 preadipocytes. The compound reduces the expression of various adipogenic marker genes in a dose-dependent manner. Notably, it inhibits:
- Lipid Accumulation : HOA leads to a marked decrease in lipid droplet formation.
- Adipogenic Markers : Downregulation of genes such as PPARγ, C/EBPα, GLUT4, and fatty acid synthase has been observed .
Molecular Mechanism
The molecular mechanism by which HOA exerts its biological effects primarily involves its binding to PPARγ and C/EBPα. This interaction results in the downregulation of these transcription factors, which are crucial for adipocyte differentiation and function. The following pathways are notably affected:
- Inhibition of Adipocyte Differentiation : HOA blocks the transcriptional activity of PPARγ induced by agents like troglitazone.
- Reduction of Adipocytokines : By inhibiting PPARγ and C/EBPα expression, HOA reduces the secretion of various adipocytokines involved in metabolic disorders .
Inhibitory Activity Against Enzymes
HOA has been shown to possess potent inhibitory activity against α-glucosidase, with an IC50 value of 192.1 ± 13.81 μM, outperforming acarbose, a common antidiabetic drug. This suggests potential applications in managing postprandial hyperglycemia .
Case Studies
- Anti-Adipogenic Effects : A study focused on HOA isolated from Agrimonia pilosa demonstrated its effectiveness in inhibiting adipocyte differentiation and lipid accumulation in preadipocytes. The findings indicate that HOA could be beneficial for preventing obesity-related conditions .
- Cancer Cell Growth Inhibition : Research indicates that HOA also exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma and HL60 human leukemia cells, suggesting its potential as an anticancer agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How is 1-Hydroxy-2-oxopomolic acid structurally characterized, and what methods are used to confirm its molecular identity?
- Methodology : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR (¹H and ¹³C) identifies functional groups and stereochemistry, while HRMS confirms the molecular formula (C30H46O6, MW 502.70) . X-ray crystallography provides definitive 3D conformation.
- Key Considerations : Ensure purity (>95%) via HPLC before analysis. Compare spectral data with literature or databases like PubChem or CAS Common Chemistry for validation .
Q. What molecular mechanisms underlie this compound’s inhibition of adipocyte differentiation?
- Methodology : In vitro studies using 3T3-L1 preadipocytes are standard. Methods include:
- Gene/protein expression : qRT-PCR and Western blotting to assess PPARγ and C/EBPα downregulation .
- Functional assays : Oil Red O staining to quantify lipid accumulation post-treatment.
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodology : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C analogs) to enhance accuracy. Validate methods per ICH guidelines for linearity, sensitivity (LOQ < 10 ng/mL), and matrix effects .
- Challenges : Address interference from structurally similar triterpenoids via chromatographic separation (C18 columns, gradient elution) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across different adipocyte models?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies . For example:
- Compare 3T3-L1 cells with primary human adipocytes under standardized conditions (e.g., serum-free media).
- Use RNA-seq to identify model-specific signaling pathways (e.g., MAPK vs. AMPK) influencing compound activity .
Q. What experimental strategies validate target specificity of this compound in metabolic pathways?
- Methodology :
- CRISPR/Cas9 knockout : Generate PPARγ-null adipocytes to confirm dependency on this target .
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding .
Q. How to design a study investigating the compound’s synergistic effects with other anti-obesity agents?
- Methodology :
- Combination index (CI) analysis : Use Chou-Talalay assays to quantify synergy (CI < 1) with FAS inhibitors (e.g., FAS-IN-1 Tosylate) .
- In vivo models : Utilize diet-induced obese mice, monitoring weight gain, glucose tolerance, and adipocytokine profiles.
- Data Interpretation : Apply isobolograms to distinguish additive vs. synergistic interactions .
Q. Methodological Notes
- Toxicological Profiling : Extrapolate data from structurally related triterpenoids (e.g., pomolic acid derivatives) while adhering to OECD guidelines for acute toxicity testing .
- Ethical Compliance : For in vivo studies, follow protocols reviewed by institutional animal care committees (IACUC) and ARRIVE 2.0 guidelines .
Properties
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,12S,12aR,14bS)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-19,21-23,32-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLIMTVKFVIDFU-PAZRJNPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)[C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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